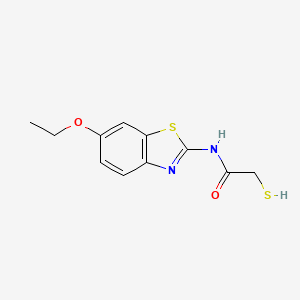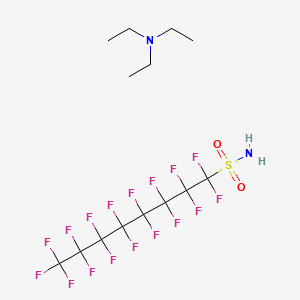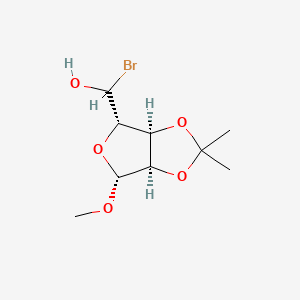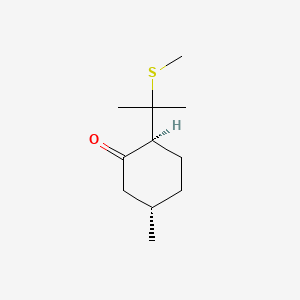
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexan-1-ona es un compuesto orgánico caracterizado por su estructura central de ciclohexanona con una estereoquímica específica. El compuesto presenta un grupo metil y un grupo metilsulfanilpropan-2-il unidos al anillo de ciclohexano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexan-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de una molécula precursora adecuada en condiciones ácidas o básicas. La estereoquímica del producto se puede controlar utilizando catalizadores quirales o materiales de partida.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como los reactores de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexan-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo metilsulfanil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, nucleófilos.
Principales productos formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Alcoholes.
Sustitución: Varias ciclohexanonas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química, (2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexan-1-ona se estudia por su reactividad y potencial como bloque de construcción para moléculas más complejas.
Biología
El compuesto puede tener actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos. Se pueden explorar sus interacciones con los objetivos biológicos para identificar posibles aplicaciones terapéuticas.
Medicina
En química medicinal, se pueden investigar los derivados de este compuesto por sus propiedades farmacológicas, incluidas las actividades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria
En el sector industrial, el compuesto se puede utilizar como intermedio en la síntesis de diversos productos químicos y materiales, incluidos polímeros y productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual (2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexan-1-ona ejerce sus efectos depende de sus interacciones específicas con los objetivos moleculares. Estas interacciones pueden implicar la unión a enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
(2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexanol: Una forma reducida del compuesto con un grupo alcohol.
(2S,5S)-5-metil-2-(2-metilsulfonilpropan-2-il)ciclohexan-1-ona: Una forma oxidada con un grupo sulfona.
(2S,5S)-5-metil-2-(2-metiltioetil)ciclohexan-1-ona: Un compuesto similar con una cadena alquílica diferente.
Singularidad
La estereoquímica única y los grupos funcionales de (2S,5S)-5-metil-2-(2-metilsulfanilpropan-2-il)ciclohexan-1-ona contribuyen a su reactividad distintiva y aplicaciones potenciales. Su configuración específica puede resultar en interacciones únicas con los objetivos biológicos y los reactivos químicos.
Propiedades
Número CAS |
57129-14-3 |
|---|---|
Fórmula molecular |
C11H20OS |
Peso molecular |
200.34 g/mol |
Nombre IUPAC |
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
HJFSNLWDUINFTB-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](C(=O)C1)C(C)(C)SC |
SMILES canónico |
CC1CCC(C(=O)C1)C(C)(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


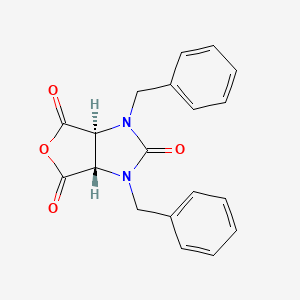
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)


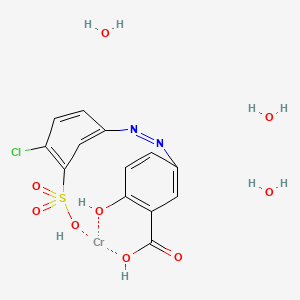

![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)
